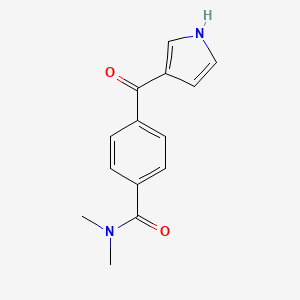![molecular formula C13H16ClNO2 B7585013 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one, also known as 4-CPVP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a designer drug that has gained popularity in recent years due to its psychoactive effects.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one involves the inhibition of dopamine reuptake, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the drug's psychoactive effects, which include euphoria, increased energy, and heightened alertness. The drug also has an affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in heart rate, blood pressure, and body temperature. The drug also causes pupil dilation and dry mouth. In high doses, this compound can cause seizures, hallucinations, and psychosis. Long-term use of the drug may lead to addiction, cognitive impairment, and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one in lab experiments is its potency and specificity for dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine in the brain. However, the drug's psychoactive effects and potential for abuse make it difficult to use in human studies. Additionally, the drug's legal status and limited availability may also be a limitation for researchers.
Orientations Futures
Future research on 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one may focus on the development of new compounds that have similar effects but with fewer side effects and lower potential for abuse. Studies may also investigate the long-term effects of the drug on the brain and behavior, as well as its potential as a treatment for certain neurological disorders. Additionally, research may explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one involves the reaction of 4-chlorobenzaldehyde with methylamine and ethyl acetoacetate in the presence of a catalyst. The product is then purified using recrystallization or chromatography. The purity of the final product can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, similar to other cathinones such as methylone and mephedrone. Studies have also shown that this compound has an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-4-1-10(2-5-11)3-6-13(17)15-8-7-12(16)9-15/h1-2,4-5,12,16H,3,6-9H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJFNMXKAXOWOB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
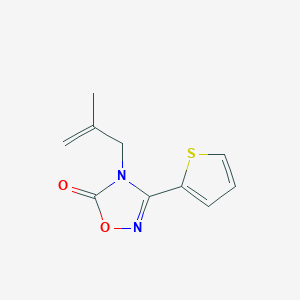
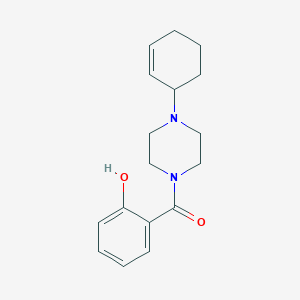
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
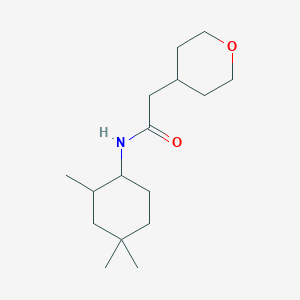
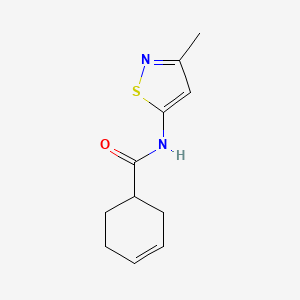
![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
